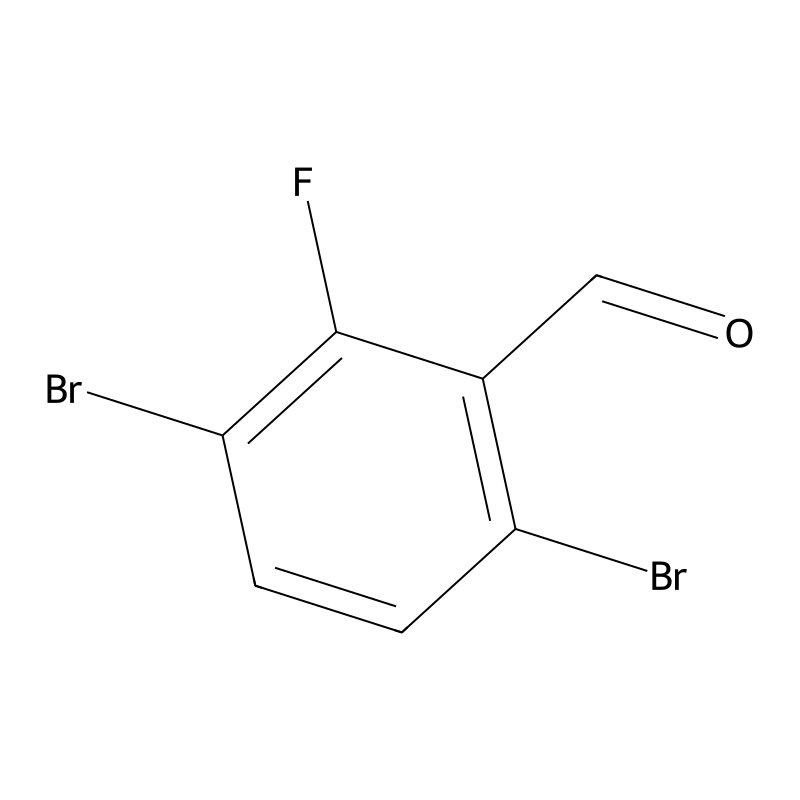3,6-Dibromo-2-fluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research
Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent or a building block in the synthesis of more complex molecules used in proteomic studies.
Methods of Application: The specific methods of application in proteomics research would depend on the context of the study. Generally, this compound could be used in the synthesis of peptides or proteins, possibly as a labeling agent due to its unique structure.
Results or Outcomes: The outcomes of using 3,6-Dibromo-2-fluorobenzaldehyde in proteomics research would vary greatly depending on the specific experiment. It could potentially aid in the identification or characterization of proteins in a given sample .
Materials Science
Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde could potentially be used in materials science, particularly in the synthesis of new materials .
Methods of Application: In materials science, this compound could be used as a building block in the synthesis of polymers or other complex materials .
Results or Outcomes: The outcomes would depend on the specific materials being synthesized and their properties. The unique structure of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of materials with novel properties .
Environmental Science
Methods of Application: This compound could potentially be used as a tracer or probe in environmental studies, given its unique structure .
Results or Outcomes: The results would depend on the specific environmental processes being studied. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially provide valuable insights into these processes .
Analytical Chemistry
Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde could potentially be used in analytical chemistry, particularly in the development of new analytical methods .
Methods of Application: In analytical chemistry, this compound could be used as a standard or reagent in various analytical techniques .
Results or Outcomes: The outcomes would depend on the specific analytical methods being developed or used. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of more accurate or sensitive analytical methods .
Nanotechnology
Methods of Application: In nanotechnology, this compound could be used as a building block in the synthesis of nanoparticles or other nanoscale materials .
Results or Outcomes: The outcomes would depend on the specific nanomaterials being synthesized and their properties. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of nanomaterials with novel properties .
3,6-Dibromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₃Br₂FO. It features a benzaldehyde structure with two bromine atoms positioned at the 3 and 6 positions, and a fluorine atom at the 2 position of the benzene ring. This compound is notable for its unique halogen substitutions, which influence its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .
- Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
- The compound is likely to be irritating to the skin and eyes.
- It might be flammable and should be kept away from heat sources.
- Due to the presence of halogens, it is recommended to avoid contact with strong oxidizing agents.
- Electrophilic Aromatic Substitution: The presence of bromine and fluorine makes the compound a suitable candidate for electrophilic substitution reactions, where these substituents can direct further substitutions on the aromatic ring.
- Condensation Reactions: It can undergo condensation reactions with various nucleophiles to form larger cyclic or acyclic structures .
- Reduction Reactions: The aldehyde group can be reduced to an alcohol or converted into other functional groups through various reduction techniques.
- Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
The synthesis of 3,6-dibromo-2-fluorobenzaldehyde can be achieved through several methods:
- Dibromination of Fluorobenzaldehyde: Starting from 2-fluorobenzaldehyde, dibromination can be performed using bromine in a suitable solvent such as water or acetic acid. This method typically requires controlling reaction conditions to achieve selective substitution at the desired positions on the aromatic ring .
- Halogenation Techniques: Other halogenation techniques involving electrophilic aromatic substitution can also be employed to introduce bromine and fluorine atoms at specific positions on the benzene ring .
3,6-Dibromo-2-fluorobenzaldehyde has potential applications in various fields:
- Pharmaceuticals: As a building block in drug synthesis, it may be used to create biologically active compounds.
- Material Science: Its unique properties could be exploited in developing new materials with specific electronic or optical characteristics.
- Research: It serves as an important reagent in organic synthesis for creating complex molecules in laboratory settings .
Several compounds share structural similarities with 3,6-dibromo-2-fluorobenzaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-chloro-3-fluorobenzaldehyde | Bromine at position 2 and chlorine at position 4 | Different halogen combination affects reactivity |
| 2,4-Dibromo-6-fluorobenzaldehyde | Two bromines at positions 2 and 4 | Varying positions alter electronic properties |
| 4-Bromo-2-chloro-6-fluorobenzaldehyde | Chlorine at position 2 and bromine at position 4 | Unique substitution pattern influences stability |
| 2-Bromo-5-chloro-4-fluorobenzaldehyde | Bromine at position 2 and chlorine at position 5 | Different halogen arrangement affects reactivity |
These compounds highlight the uniqueness of 3,6-dibromo-2-fluorobenzaldehyde through its specific halogen placements which significantly influence its chemical behavior and potential applications in research and industry .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







